
3-(5-Chloro-2-thienyl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-thienyl)-3-pentanol is an organic compound that belongs to the class of thienyl alcohols This compound is characterized by the presence of a thienyl ring substituted with a chlorine atom at the 5-position and a pentanol chain attached to the 3-position of the thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-thienyl)-3-pentanol typically involves the chlorination of 2-thiophenecarboxaldehyde followed by a Grignard reaction with a suitable alkyl magnesium halide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and Grignard reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-thienyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thienyl alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 3-(5-Chloro-2-thienyl)-3-pentanone or 3-(5-Chloro-2-thienyl)pentanoic acid.
Reduction: 3-(5-Chloro-2-thienyl)pentane.
Substitution: Various substituted thienyl pentanols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
One of the notable applications of 3-(5-Chloro-2-thienyl)-3-pentanol is its role as an antiviral agent. Research has indicated that compounds with similar thienyl structures exhibit integrase inhibitory activity, which is crucial for the development of treatments for viral infections such as HIV. The compound's structural characteristics may enhance its efficacy in inhibiting viral replication by interfering with integrase enzymes, which are essential for viral DNA integration into the host genome .
Chiral Drug Development
The compound serves as a chiral precursor in the synthesis of various pharmaceuticals. Its ability to undergo asymmetric reduction has been demonstrated, allowing for the production of enantiomerically pure alcohols that are pivotal in drug formulation. For instance, studies have shown that using Geotrichum candidum for the asymmetric reduction of ketones can yield high enantiomeric excess (ee) values, making it a valuable tool in creating specific drug enantiomers .
Organic Synthesis
Building Block for Complex Molecules
this compound can act as a versatile building block in organic synthesis. Its thienyl group can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, which are fundamental in constructing more complex organic molecules. The compound's reactivity profile allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .
Case Study 1: Antiviral Activity
A study highlighted the antiviral potential of thienyl-containing compounds, demonstrating their effectiveness as integrase inhibitors against HIV. The research focused on synthesizing derivatives of this compound to evaluate their biological activity through in vitro assays, showing promising results in inhibiting viral replication .
Case Study 2: Asymmetric Synthesis
Research conducted on the asymmetric reduction of ketones using this compound revealed that modifying reaction conditions could significantly enhance yield and ee. The study employed various coenzymes and solvents to optimize the reaction process, ultimately achieving yields exceeding 89% with >99% ee .
Data Tables
Application Area | Specific Use Case | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Medicinal Chemistry | Integrase inhibition for antiviral drugs | N/A | N/A |
Organic Synthesis | Asymmetric reduction using Geotrichum candidum | 89 | >99 |
Mechanism of Action
The mechanism by which 3-(5-Chloro-2-thienyl)-3-pentanol exerts its effects involves interactions with various molecular targets. The thienyl ring and the chlorine substituent play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-thienyl)propanol
- 3-(5-Chloro-2-thienyl)butanol
- 3-(5-Chloro-2-thienyl)hexanol
Uniqueness
3-(5-Chloro-2-thienyl)-3-pentanol is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications in research and industry.
Biological Activity
3-(5-Chloro-2-thienyl)-3-pentanol is an organic compound notable for its unique structural properties, including the presence of a thienyl group and a hydroxyl group attached to a pentanol chain. Its molecular formula is C₈H₉ClOS. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity and applications in pharmaceuticals.
Chemical Structure
The structural characteristics of this compound are as follows:
Property | Details |
---|---|
Molecular Formula | C₈H₉ClOS |
Functional Groups | Hydroxyl (-OH), Thienyl (C₄H₃S) |
Chlorine Position | 5-position of the thienyl ring |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors, leading to various physiological effects. The precise pathways and mechanisms are still under investigation, but it is believed that the compound's thienyl and hydroxyl groups play critical roles in these interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity Assessment : In a study examining structurally similar compounds, it was found that certain thienyl derivatives exhibited significant cytotoxic effects against non-small cell lung cancer (A549) cells, suggesting a potential pathway for further exploration with this compound .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models have been developed for similar compounds, indicating that structural features significantly influence biological activity. These models can guide future research on this compound by predicting its potential efficacy based on its chemical structure .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
5-Chloro-2-thiophenol | Contains a thiophenol structure | Acts as a strong nucleophile |
4-Chlorophenol | Aromatic compound with a hydroxyl group | Commonly used as an antiseptic |
3-Pentanol | Aliphatic alcohol | Simple alcohol used in various processes |
5-Bromo-2-thiophenol | Similar thienyl structure but brominated | Different halogen may alter reactivity |
This table illustrates how the combination of aliphatic and aromatic features in this compound may influence its reactivity and biological activity compared to purely aromatic or aliphatic counterparts .
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClOS/c1-3-9(11,4-2)7-5-6-8(10)12-7/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHUHOWYZBMABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.